molecular formula C13H8N2O2 B1625870 3'-Nitro-[1,1'-biphenyl]-4-carbonitrile CAS No. 39117-72-1

3'-Nitro-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B1625870
CAS No.: 39117-72-1
M. Wt: 224.21 g/mol
InChI Key: DOBQZAZMSQVKJA-UHFFFAOYSA-N
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Description

3’-Nitro-[1,1’-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C13H8N2O2 It is a derivative of biphenyl, where a nitro group is attached to the 3’ position and a cyano group is attached to the 4 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Nitro-[1,1’-biphenyl]-4-carbonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method typically uses a palladium catalyst and boronic acid derivatives to form the biphenyl structure. For instance, 2’-bromo-2-fluoro-5-nitro-1,1’-biphenyl can be produced via Suzuki–Miyaura cross-coupling between 2-iodo-4-nitrofluorobenzene and boronic acid in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane .

Industrial Production Methods

Industrial production methods for 3’-Nitro-[1,1’-biphenyl]-4-carbonitrile are not extensively documented. large-scale synthesis would likely involve optimizing the Suzuki–Miyaura cross-coupling reaction for higher yields and cost-effectiveness. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3’-Nitro-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:

    Electrophilic Substitution: Similar to other biphenyl derivatives, it can participate in electrophilic substitution reactions due to the presence of the aromatic rings.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents for the reduction of the nitro group include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions involving the cyano group.

Major Products

    Reduction: Reduction of the nitro group yields 3’-amino-[1,1’-biphenyl]-4-carbonitrile.

    Nucleophilic Substitution: Substitution of the cyano group can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Nitro-[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’-Nitro-[1,1’-biphenyl]-4-carbonitrile is primarily related to its functional groups. The nitro group can participate in redox reactions, while the cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobiphenyl: Lacks the cyano group, making it less reactive in nucleophilic substitution reactions.

    4-Cyanobiphenyl: Lacks the nitro group, reducing its potential for redox reactions.

    3’-Amino-[1,1’-biphenyl]-4-carbonitrile: The amino group makes it more reactive in electrophilic substitution reactions compared to the nitro group.

Uniqueness

3’-Nitro-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

IUPAC Name

4-(3-nitrophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)15(16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBQZAZMSQVKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476827
Record name 3'-Nitro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39117-72-1
Record name 3'-Nitro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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